2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a bromophenyl group at the 2-position and a thiophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Its ability to interact with various analytes makes it useful in the design of chemical sensors for detecting environmental pollutants or biological molecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target molecules. In materials science, the compound’s electronic properties are exploited to facilitate charge transport in electronic devices.
Comparison with Similar Compounds
2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and electronic properties.
2-(4-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: The bromine atom is positioned differently, potentially altering its chemical behavior.
2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Substitutes the thiophene ring with a phenyl ring, impacting its electronic characteristics.
Uniqueness: The presence of both the bromophenyl and thiophenyl groups in 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole provides a unique combination of electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJDTWUKFHVDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650326 |
Source
|
Record name | 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-93-9 |
Source
|
Record name | 2-(3-Bromophenyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957065-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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